N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide
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Overview
Description
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide is a complex organic compound that integrates multiple heterocyclic structures, including thiophene, pyridine, and benzothiazole These structures are known for their significant roles in medicinal chemistry due to their diverse biological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide typically involves multi-step organic reactions. One common approach includes:
Formation of the Intermediate: The synthesis begins with the preparation of 2-(thiophen-3-yl)pyridine. This can be achieved through a Suzuki coupling reaction between 3-bromothiophene and 2-pyridylboronic acid in the presence of a palladium catalyst.
Benzothiazole Formation: The next step involves the synthesis of benzo[d]thiazole-2-carboxylic acid, which can be prepared by cyclization of 2-aminothiophenol with chloroacetic acid.
Coupling Reaction: The final step is the coupling of 2-(thiophen-3-yl)pyridine with benzo[d]thiazole-2-carboxylic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors to improve reaction efficiency and scalability, as well as advanced purification techniques like recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridine ring, converting it to piperidine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are employed.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the pyridine ring can produce piperidine derivatives.
Scientific Research Applications
Chemistry
In chemistry, N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide is studied for its potential as a building block in the synthesis of more complex molecules. Its diverse functional groups allow for various chemical modifications, making it a versatile intermediate.
Biology
Biologically, this compound is investigated for its potential therapeutic properties. The presence of the benzothiazole moiety suggests possible applications in the development of anticancer agents, as benzothiazole derivatives have shown significant cytotoxic activity against various cancer cell lines .
Medicine
In medicine, the compound’s structure indicates potential use in the development of drugs targeting specific enzymes or receptors. For instance, benzothiazole derivatives are known to inhibit certain kinases, making them candidates for anticancer and anti-inflammatory drugs .
Industry
Industrially, the compound could be used in the development of new materials with specific electronic or optical properties, given the presence of heterocyclic rings known for their conductive and fluorescent characteristics .
Mechanism of Action
The mechanism of action of N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide likely involves interaction with specific molecular targets such as enzymes or receptors. The benzothiazole ring can intercalate with DNA, disrupting replication and transcription processes, which is a common mechanism for anticancer activity . Additionally, the compound may inhibit specific kinases, blocking signal transduction pathways involved in cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Benzothiazole Derivatives: Compounds like 2-aminobenzothiazole and benzothiazole-2-carboxylic acid share structural similarities and are known for their biological activities.
Thiophene Derivatives: Thiophene-2-carboxylic acid and 3-thiophenemethanol are examples of thiophene-containing compounds with diverse applications.
Pyridine Derivatives: Compounds such as 2-pyridinecarboxylic acid and 3-pyridinemethanol are structurally related and widely studied for their chemical properties.
Uniqueness
N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzo[d]thiazole-2-carboxamide is unique due to the combination of three distinct heterocyclic rings in its structure
Properties
IUPAC Name |
N-[(2-thiophen-3-ylpyridin-3-yl)methyl]-1,3-benzothiazole-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N3OS2/c22-17(18-21-14-5-1-2-6-15(14)24-18)20-10-12-4-3-8-19-16(12)13-7-9-23-11-13/h1-9,11H,10H2,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSUSQCKLGYPZBF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=C(S2)C(=O)NCC3=C(N=CC=C3)C4=CSC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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